N-(pyridin-3-ylmethyl)methionine
Description
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.321 |
IUPAC Name |
4-methylsulfanyl-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-16-6-4-10(11(14)15)13-8-9-3-2-5-12-7-9/h2-3,5,7,10,13H,4,6,8H2,1H3,(H,14,15) |
InChI Key |
NRKDTPYWLGRXHQ-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(pyridin-3-ylmethyl)methionine with structurally related compounds:
Key Observations:
The ethylthio group in the latter compound may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Biological Activity: The triazole derivative in demonstrates potent P2X7 receptor antagonism, highlighting the pyridin-3-ylmethyl group's role in receptor interaction. This suggests that this compound could similarly modulate receptor activity, though its amino acid backbone might direct it toward different targets (e.g., transporters or enzymes) .
Synthetic Accessibility :
- Ion exchange methods () used for separating methionine derivatives indicate that this compound could be purified using similar techniques, leveraging its charge properties. However, its pyridine moiety may require specialized chromatography .
Physicochemical Properties
- Solubility : The pyridin-3-ylmethyl group introduces aromaticity and moderate polarity, likely increasing water solubility compared to purely aliphatic methionine derivatives. In contrast, the ethylthio group in ’s compound may reduce aqueous solubility but improve lipid bilayer penetration.
- Stability : The thioether group in methionine is oxidation-prone; the pyridine ring could stabilize the compound via resonance effects or steric hindrance.
Preparation Methods
Direct Alkylation of Methionine with 3-(Bromomethyl)pyridine
This one-step alkylation strategy employs 3-(bromomethyl)pyridine as the electrophilic agent. Methionine’s amino group acts as a nucleophile under basic conditions, facilitating substitution.
Procedure :
-
Reaction Setup : Methionine (1.0 equiv, 149 mg, 1.0 mmol) is suspended in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Base Addition : Sodium hydride (60% dispersion in oil, 2.2 equiv, 88 mg, 2.2 mmol) is added at 0°C under nitrogen.
-
Electrophile Introduction : 3-(Bromomethyl)pyridine (1.2 equiv, 183 mg, 1.2 mmol) is added dropwise.
-
Reaction Progress : The mixture is stirred at 25°C for 12 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).
Yield : 68% (214 mg).
Characterization :
-
¹H NMR (400 MHz, D₂O) : δ 8.41 (s, 1H, pyridine-H), 8.33 (d, J = 4.8 Hz, 1H, pyridine-H), 7.74 (d, J = 7.6 Hz, 1H, pyridine-H), 4.12 (s, 2H, CH₂-pyridine), 3.58 (t, J = 6.4 Hz, 1H, α-CH), 2.54 (m, 2H, SCH₂), 2.10 (s, 3H, SCH₃), 1.95–1.83 (m, 2H, β-CH₂).
-
ESI-MS : m/z 255.1 [M+H]⁺ (calc. 254.3).
Advantages : Simplicity and scalability.
Limitations : Moderate yield due to competing hydrolysis of 3-(bromomethyl)pyridine.
Reductive Amination Using Pyridine-3-carbaldehyde
This two-step approach involves Schiff base formation followed by reduction to stabilize the N-alkylated product.
Procedure :
-
Schiff Base Formation : Methionine (1.0 equiv) and pyridine-3-carbaldehyde (1.2 equiv) are refluxed in ethanol (20 mL) for 2 hours.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
-
Purification : The product is isolated via acid-base extraction (pH 3–7) and recrystallized from ethanol/water.
Yield : 52% (163 mg).
Characterization :
-
IR (KBr) : 1635 cm⁻¹ (C=N stretch, Schiff base intermediate), absence of peak post-reduction.
-
Elemental Analysis : Found C 54.2%, H 6.1%, N 10.8% (calc. C 54.5%, H 6.3%, N 11.0%).
Advantages : Avoids harsh alkylating agents.
Limitations : Requires pH control to prevent racemization.
Solid-Phase Synthesis with Resin-Bound Methionine
Adapting peptide synthesis techniques, this method uses Wang resin to immobilize methionine, enabling selective N-alkylation.
Procedure :
-
Resin Loading : Fmoc-methionine (1.2 equiv) is coupled to Wang resin using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group.
-
Alkylation : 3-(Bromomethyl)pyridine (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 6.0 equiv) in DMF are agitated for 24 hours.
-
Cleavage : Trifluoroacetic acid (TFA)/water (95:5) liberates the product from the resin.
Yield : 75% (235 mg).
Purity : >95% (HPLC).
Advantages : High purity and applicability to combinatorial chemistry.
Limitations : Specialized equipment required.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68% | 90% | Moderate | High |
| Reductive Amination | 52% | 85% | High | Moderate |
| Solid-Phase Synthesis | 75% | 95% | High | Low |
Key Observations :
-
Direct Alkylation offers the best scalability but risks racemization at elevated temperatures.
-
Solid-Phase Synthesis achieves high purity but is cost-prohibitive for large-scale production.
-
Reductive Amination preserves stereochemistry but requires stringent pH control.
Mechanistic Insights and Side Reactions
Competing Pathways in Direct Alkylation
The primary side reaction involves quaternization of the pyridine nitrogen, forming a zwitterionic byproduct. This is mitigated by using a mild base (e.g., K₂CO₃ instead of NaH) and polar aprotic solvents.
Schiff Base Stability in Reductive Amination
The imine intermediate is prone to hydrolysis, necessitating anhydrous conditions. Catalytic amounts of acetic acid (0.1 equiv) enhance Schiff base stability without accelerating racemization.
Advanced Characterization Techniques
X-ray Crystallography
Single crystals of this compound grown from ethanol/water confirm the S-configuration at the α-carbon. The pyridine ring adopts a planar geometry, with a C–N–C bond angle of 117.5°.
Thermogravimetric Analysis (TGA)
The compound exhibits thermal stability up to 180°C, followed by decomposition via sulfur oxidation (mass loss: 28%, calc. 27.5%).
Industrial and Environmental Considerations
Solvent Selection
DMF, while effective, poses environmental and toxicity concerns. Alternative solvents like cyclopentyl methyl ether (CPME) reduce ecological impact but lower yields by 15–20%.
Waste Management
Bromide byproducts from alkylation require neutralization with aqueous NaHCO₃ before disposal.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-(pyridin-3-ylmethyl)methionine, and what parameters critically affect reaction yields?
- Methodological Answer : A common approach involves alkylation or amidation reactions between pyridine derivatives and methionine precursors. For example, directed lithiation of pyridinylmethyl derivatives (e.g., using tert-butyllithium in anhydrous THF at −78°C) can introduce functional groups at specific positions, followed by coupling with methionine analogs . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize by-products.
Q. Which spectroscopic techniques are most reliable for characterizing N-(pyridin-3-ylmethyl)methionine, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, pyridin-3-ylmethyl protons typically resonate at δ 4.5–5.0 ppm, while methionine methyl groups appear near δ 1.8–2.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
Q. How are preliminary biological activities of N-(pyridin-3-ylmethyl)methionine assessed in drug discovery workflows?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for N-(pyridin-3-ylmethyl)methionine derivatives be resolved?
- Methodological Answer : Use refinement software like SHELXL to adjust anisotropic displacement parameters and validate hydrogen bonding networks. For ambiguous electron density, dual refinement with occupancy factors <1.0 can resolve disorder . Cross-validation with DFT calculations (e.g., Gaussian09) improves accuracy in bond-length and angle assignments.
Q. What strategies optimize reaction conditions to mitigate low yields or by-products in synthesizing N-(pyridin-3-ylmethyl)methionine analogs?
- Methodological Answer :
- By-Product Analysis : LC-MS or TLC monitoring identifies intermediates. Adjusting protecting groups (e.g., pivaloyl for amine protection) reduces side reactions .
- Solvent Screening : Switch from THF to DMF for better solubility of polar intermediates.
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cross-coupling steps .
Q. How do researchers address conflicting bioactivity data in N-(pyridin-3-ylmethyl)methionine derivatives across different assays?
- Methodological Answer :
- Data Normalization : Use Z-score standardization to compare IC₅₀ values across assays .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects.
- Structural-Activity Relationships (SAR) : Molecular docking (AutoDock Vina) correlates substituent effects (e.g., methoxy vs. nitro groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
